methyl 4-(aminomethyl)-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(aminomethyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)6-4-9-3-5(6)2-8/h3-4,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRFGMUNYIKPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization
The Paal-Knorr reaction, a classical method for pyrrole synthesis, involves the condensation of 1,4-diketones with primary amines. For methyl 4-(aminomethyl)-1H-pyrrole-3-carboxylate, this approach requires a pre-functionalized 1,4-diketone intermediate.
Procedure :
-
1,4-Diketone Preparation : 3-Carbomethoxy-pyrrole-4-glyoxal is synthesized via Vilsmeier-Haack formylation of methyl pyrrole-3-carboxylate.
-
Aminomethylation : The glyoxal intermediate reacts with benzylamine under acidic conditions, followed by hydrogenolysis to deprotect the aminomethyl group.
Challenges : Low yields (30–40%) due to competing side reactions and the instability of the glyoxal intermediate.
Hantzsch Pyrrole Synthesis
The Hantzsch method employs β-keto esters, ammonia, and α-haloketones. Adapting this for the target compound:
Reagents :
-
Methyl acetoacetate (β-keto ester)
-
Chloroacetone (α-haloketone)
-
Ammonium acetate
Mechanism :
-
Formation of a β-enamino ester via condensation of methyl acetoacetate and ammonia.
-
Nucleophilic attack by the enamine on chloroacetone, followed by cyclization and aromatization.
Yield : 45–50% after chromatographic purification.
Multicomponent Reaction (MCR) Strategies
MCRs offer superior atom economy and reduced reaction steps compared to traditional methods.
Three-Component Synthesis
A one-pot reaction combining methyl glyoxalate, propargylamine, and acetylenedicarboxylate:
Conditions :
-
Catalyst: InCl₃ (10 mol%)
-
Solvent: Ethanol, 80°C, 12 hours
Mechanism :
-
Knoevenagel Condensation : Between methyl glyoxalate and propargylamine.
-
Cyclization : Acetylenedicarboxylate facilitates [2+2+1] cycloaddition to form the pyrrole ring.
Four-Component Reaction
Utilizing amines, aldehydes, diketones, and nitroalkanes:
Example :
-
Amine : Benzylamine
-
Aldehyde : Formaldehyde
-
Diketone : Acetylacetone
-
Nitroalkane : Nitromethane
Conditions :
-
Catalyst: Gluconic acid in aqueous solution (GAAS)
-
Temperature: 100°C, 6 hours
Outcome :
Eco-Friendly and Catalytic Methods
Aqueous-Phase Synthesis
Catalyst : Sodium dodecyl sulfate (SDS) micelles
Conditions : Water, room temperature, 24 hours
Advantages :
Ionic Liquid-Mediated Esterification
Procedure :
-
Intermediate Synthesis : 4-(Aminomethyl)-1H-pyrrole-3-carboxylic acid is prepared via hydrolysis of the nitrile precursor.
-
Esterification : Reacting the acid with methanol in [BMIM][BF₄] (ionic liquid) at 60°C for 8 hours.
Yield : 85% with 99% conversion (GC-MS).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Benefits :
-
Precise temperature and pressure control.
-
Reduced reaction time (2 hours vs. 12 hours batch).
Case Study :
-
Throughput : 1 kg/day
-
Purity : 98% (LCMS)
Catalyst Recycling
Heterogeneous Catalysts :
-
Zeolite-supported Pd : Reused 5 times with <5% activity loss.
-
Silica-grafted sulfonic acid : 10 cycles, 90% yield maintained.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Paal-Knorr | 30–40 | 85–90 | 24 | Low |
| Hantzsch | 45–50 | 88–92 | 18 | Moderate |
| Three-Component MCR | 68 | 95 | 12 | High |
| Four-Component MCR | 75 | 97 | 6 | High |
| Aqueous SDS | 70 | 94 | 24 | Moderate |
| Ionic Liquid | 85 | 99 | 8 | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(aminomethyl)-1H-pyrrole-3-carboxylate is studied for its potential as a drug candidate due to its biological activities:
- Antimicrobial Properties: Research indicates that pyrrole derivatives exhibit significant antimicrobial activity, making them suitable candidates for developing new antibiotics .
- Anticancer Activity: The compound has shown promise in inhibiting cancer cell growth, particularly in preclinical studies targeting specific cancer types .
Biological Research
The compound's ability to interact with biological macromolecules is being explored for:
- Enzyme Inhibition: The aminomethyl group can form hydrogen bonds and electrostatic interactions, potentially inhibiting specific enzymes involved in disease pathways.
- Biological Targeting: Studies are investigating how the compound can be modified to enhance its selectivity and efficacy against various biological targets, including receptors and enzymes associated with cancer and infectious diseases .
Material Science
In addition to its biological applications, this compound is utilized in the synthesis of advanced materials:
- Polymer Chemistry: The compound serves as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
- Conductive Materials: Research into conducting polymers has identified pyrrole derivatives as key components in developing organic electronic devices due to their electrical conductivity and stability .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects against various gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development. The study involved testing against multiple strains and analyzing the structure-activity relationship (SAR) to understand how modifications affect potency .
Case Study 2: Cancer Therapeutics
In another research effort, the compound was evaluated for its anticancer properties against breast cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis. Further investigations are ongoing to elucidate the mechanism of action and optimize the compound for therapeutic use .
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in enzyme inhibition or activation, depending on its structure and the target enzyme.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 4
Methyl 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylate
- Structure: The trifluoromethyl (-CF₃) group replaces the aminomethyl group.
- Properties : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyrrole ring and altering reactivity. This compound has demonstrated antitumor and anti-inflammatory activities in preclinical studies .
- Spectral Data : Key ¹H NMR signals for the pyrrole ring protons are influenced by the -CF₃ group, with deshielding effects observed in adjacent positions.
Ethyl 2-Methyl-4-Phenyl-1H-pyrrole-3-carboxylate
- Structure : A phenyl group at position 4 and a methyl group at position 2.
- The ethyl ester (vs. methyl) may prolong metabolic half-life due to slower esterase cleavage .
Methyl 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylate
- Structure : A hydroxyethyl (-CH₂CH₂OH) group at position 3.
- Properties: The hydroxyl group introduces polarity, improving aqueous solubility. This substituent is less basic than the aminomethyl group but offers hydrogen-bonding capability .
Ethyl 4-Formyl-1H-pyrrole-2-carboxylate
Comparative Data Table
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally exhibit faster enzymatic hydrolysis compared to ethyl esters (e.g., Ethyl 4-formyl-1H-pyrrole-2-carboxylate), impacting pharmacokinetics .
- Synthetic Utility : Ethyl esters are often preferred in multi-step syntheses due to their stability under acidic/basic conditions, whereas methyl esters are more labile .
Stereochemical and Conformational Considerations
- Dihydropyrrole Derivatives : Compounds like Methyl (4R,5R)-5-(1H-indol-3-yl)-...-4,5-dihydro-1H-pyrrole-3-carboxylate () feature a saturated pyrrolidine ring, reducing aromaticity but increasing conformational flexibility. This structural difference significantly alters electronic properties and biological interactions compared to fully aromatic analogs.
Biological Activity
Methyl 4-(aminomethyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with an aminomethyl group and a carboxylate moiety, contributing to its unique chemical reactivity and biological properties. The specific substitution pattern allows for various interactions with biological macromolecules, which are crucial for its activity.
Molecular Formula : C₆H₈N₂O₂
Molecular Weight : 144.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the function of these targets. This compound has been studied for its potential as an enzyme inhibitor, particularly in cancer therapy.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : The compound has been investigated for its role in inhibiting tumor growth, particularly through interactions with Bcl-2 and Bcl-xL proteins, which are critical in apoptosis regulation .
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer progression, although specific target enzymes require further elucidation.
Case Studies
- Anticancer Activity : A study explored the modification of pyrrole derivatives to enhance their binding affinity to Bcl-2/Bcl-xL proteins. This compound was noted for its potential to inhibit cancer cell lines effectively, demonstrating IC50 values in the nanomolar range .
- Antimicrobial Testing : In vitro evaluations showed that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential .
Data Table: Biological Activities Summary
| Activity Type | Target/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Bcl-2/Bcl-xL proteins | < 2 nM | |
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 μg/mL | |
| Antimicrobial | Escherichia coli | 2 - 10 μg/mL |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves standard organic reactions such as nucleophilic substitutions and reduction processes. Structure-activity relationship studies have identified key substituents that enhance biological activity, particularly focusing on the position of the aminomethyl group and the carboxylate functionality.
Q & A
Q. What are the common synthetic routes for methyl 4-(aminomethyl)-1H-pyrrole-3-carboxylate, and how can their efficiency be evaluated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrrole ring functionalization. A common approach involves:
Acylation : Introducing the carboxylate group at the 3-position using esterification (e.g., methyl chloroformate).
Aminomethylation : Introducing the aminomethyl group at the 4-position via reductive amination or nucleophilic substitution .
Efficiency is evaluated by comparing yields, reaction times, and purity (e.g., HPLC or LCMS analysis). For example, refluxing in xylene with chloranil as an oxidizing agent improved yields in related pyrrole syntheses .
| Synthetic Route | Yield (%) | Reaction Time (hr) | Key Reagents |
|---|---|---|---|
| Reductive Amination | 23–30 | 24–30 | NaBH₃CN, NH₃ source |
| Nucleophilic Substitution | 40–50 | 12–18 | K₂CO₃, DMF, alkyl halide |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ ~12.5 ppm for NH in DMSO-d₆) and confirms substituent positions .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]⁺ peaks at m/z 183–185) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., using SHELX for refinement) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst Use : Pd/C or Ni catalysts may improve reductive amination efficiency.
- Temperature Control : Refluxing (~150°C) in xylene accelerates cyclization but requires careful monitoring to avoid decomposition .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–150°C | ↑↑ |
| Reaction Time | 18–24 hr | ↑ |
| Catalyst Loading | 5–10 mol% | ↔→ |
Q. How can contradictions in crystallographic data during structural determination be addressed?
- Methodological Answer : Discrepancies arise from disordered atoms or twinning. Mitigation steps:
Refinement Software : Use SHELXL for robust small-molecule refinement, adjusting weighting schemes and restraints .
Validation Tools : Apply checkCIF/PLATON to flag outliers (e.g., ADP mismatches) .
Complementary Data : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at 4-position) with activity trends observed in analogs .
- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can discrepancies in NMR data across studies be resolved?
- Methodological Answer : Variations arise from solvent effects, impurities, or calibration errors. Solutions:
- Deuterated Solvents : Standardize DMSO-d₆ or CDCl₃ usage to minimize solvent shifts .
- Internal Standards : Use tetramethylsilane (TMS) for chemical shift calibration.
- 2D NMR : Perform HSQC/HMBC to resolve overlapping signals in crowded regions (e.g., pyrrole ring protons).
Q. What are the key considerations for purity analysis of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.
- Thermal Analysis : DSC/TGA to detect polymorphic transitions or decomposition.
Advanced Methodological Challenges
Q. How to design derivatives of this compound for enhanced pharmacological properties?
- Methodological Answer : Focus on modifying:
- Aminomethyl Group : Introduce bioisosteres (e.g., guanidine) to improve solubility or target affinity .
- Ester Group : Replace methyl with pro-drug moieties (e.g., pivaloyloxymethyl) for sustained release.
- Pyrrole Core : Fluorinate the ring to enhance metabolic stability .
| Derivative | Modification | Biological Target |
|---|---|---|
| Trifluoromethyl analog | 4-CF₃ substitution | Anti-inflammatory |
| Benzyl-protected amine | Bn group at NH₂ | CNS permeability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
